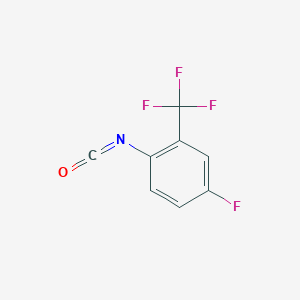

Isocyanate de 4-fluoro-2-(trifluorométhyl)phényle

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mécanisme D'action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate, like other isocyanates, reacts with compounds that have active hydrogen atoms. The reaction typically results in the formation of a covalent bond between the isocyanate group and the hydrogen-bearing compound .

Biochemical Pathways

Isocyanates are known to be involved in the synthesis of polyurethane polymers, where they react with polyols in the presence of a catalyst .

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted .

Result of Action

Exposure to isocyanates can lead to respiratory sensitization and skin irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate. For instance, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity . Additionally, temperature and pH can also affect the stability and reactivity of isocyanates .

Méthodes De Préparation

The synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:

4-Fluoro-2-(trifluoromethyl)aniline+Phosgene→4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Hydrogen chloride

Industrial production methods may involve the use of alternative reagents and catalysts to improve yield and reduce the environmental impact of the synthesis process .

Analyse Des Réactions Chimiques

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

-

Substitution Reactions: : It can react with amines to form ureas and related compounds. For example:

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Amine→Urea derivative

-

Addition Reactions: : It can react with alcohols to form carbamates.

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Alcohol→Carbamate

Common reagents used in these reactions include primary and secondary amines, as well as alcohols. The major products formed from these reactions are urea derivatives and carbamates .

Comparaison Avec Des Composés Similaires

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart high reactivity and stability to the compound. Similar compounds include:

4-(Trifluoromethyl)phenyl isocyanate: Lacks the fluorine atom at the para position, resulting in different reactivity and properties.

3-(Trifluoromethyl)phenyl isocyanate: Has the trifluoromethyl group at the meta position, leading to different steric and electronic effects.

2-(Trifluoromethyl)phenyl isocyanate: Has the trifluoromethyl group at the ortho position, affecting its reactivity and applications.

These similar compounds highlight the unique properties of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate, making it a valuable reagent in various scientific and industrial applications.

Activité Biologique

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize the current understanding of its biological activity, supported by case studies, research findings, and data tables.

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate has the molecular formula and is characterized by its unique trifluoromethyl and fluoro substituents that enhance its reactivity and biological properties. The presence of these fluorinated groups often correlates with improved pharmacological profiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including multidrug-resistant strains.

Case Study: Antimicrobial Efficacy

A study focused on a series of fluoro- and trifluoromethyl-substituted compounds demonstrated that those with structural similarities to 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.031 to 64 µg/mL, indicating a strong potential for development as antibacterial agents .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | TBD | TBD |

| Fluorosalicylanilide Derivative 1 | 0.25 | S. aureus |

| Fluorosalicylanilide Derivative 2 | 0.5 | E. coli |

| Fluorosalicylanilide Derivative 3 | 1 | MRSA |

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate have been evaluated against various cancer cell lines. The compound's selectivity index indicates its potential for targeted therapy with reduced side effects compared to conventional chemotherapeutics.

Case Study: Cytotoxicity Assessment

A comparative study assessed the cytotoxicity of several fluorinated derivatives against Vero cells, revealing that compounds with similar structural features exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Table 2: Cytotoxicity Data

| Compound Name | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | TBD | Vero Cells |

| Fluorosalicylanilide Derivative | <1 | Cancer Cell Line A |

| Fluorosalicylanilide Derivative | <10 | Cancer Cell Line B |

The biological activity of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate may be attributed to its ability to disrupt cellular processes in target pathogens and cancer cells. Mechanisms include:

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and proliferation.

Propriétés

IUPAC Name |

4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNANIHSTOUUFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369880 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-54-0 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.